molecular formula C19H18F3NO2 B2357430 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1705750-32-8

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2357430
CAS RN: 1705750-32-8
M. Wt: 349.353
InChI Key: HAKGQKNIPPTJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a total of 43 bonds; 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have reported on the synthesis of derivatives related to "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide," focusing on their chemical properties and synthesis pathways. For instance, Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, revealing their solid-state properties through X-ray single crystallography and their hydrogen bonding interactions in the solution phase (Younes et al., 2020). Additionally, Zhao et al. (2011) focused on the synthesis of enamides from ketones, including N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, showcasing a novel pathway and potential applications in chemical synthesis (Zhao et al., 2011).

Biological Activities and Applications

Several studies have investigated the biological activities of compounds structurally related to "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide," suggesting potential therapeutic applications. Notably, the synthesis and pharmacological characterization of compounds like A-80426, which combines α-2 antagonism with serotonin uptake inhibition, suggest potential utility in the treatment of depression, highlighting a novel class of agents with dual activities (Meyer et al., 1995). Additionally, Burkman (1973) explored the emetic and stereotypical effects of apomorphine fragments, providing insights into their potential therapeutic implications and dissociation of effects (Burkman, 1973).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-3-6-14(10-16)17(24)23-12-18(25)9-8-13-4-1-2-5-15(13)11-18/h1-7,10,25H,8-9,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKGQKNIPPTJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.